3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
Description
3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a chlorine atom at the 3-position and a 2,4-dichlorobenzyloxy group at the 4-position. Its structure combines electron-withdrawing chlorine substituents and a reactive aldehyde group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEWKCMOSLQTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
Oxidation: 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The chloro and dichlorobenzyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Reactivity: The 2,4-dichlorobenzyloxy group in the target compound enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) . In contrast, 2-hydroxybenzaldehyde derivatives (e.g., compound 13b) exhibit lower molecular weights (m/z 295.0) due to the absence of a 3-chloro substituent .
Synthetic Yields :
- Compounds with 2,4-dichlorobenzyloxy groups (e.g., 13b) show moderate yields (~50%), likely due to steric hindrance from chlorine atoms . Similar challenges may apply to the target compound’s synthesis.
- Rapid synthetic methods (e.g., 10-minute reactions for N-(2,4-dichlorobenzyl) derivatives) highlight the efficiency of dichlorobenzyl-containing systems under optimized conditions .
Key Observations :
Chlorine Position and Bioactivity: The 2,4-dichloro substitution in benzyl groups (as in the target compound) demonstrates strong binding to collagenase, with Gibbs free energy (-6.4 kcal/mol) comparable to the 2,6-dichloro analog (-6.5 kcal/mol). This suggests minor positional effects on thermodynamic stability . Hydrogen bond lengths vary slightly (2.202 Å vs. 1.961 Å), indicating that 2,4-dichloro substitution may optimize interactions with specific enzyme residues (e.g., Gln215) .
Regulatory Considerations :
- Compounds with 2,4-dichlorobenzyl groups are monitored as impurities in pharmaceuticals (e.g., Isoconazole Nitrate), emphasizing the need for precise analytical methods to distinguish positional isomers .
Biological Activity
3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro Group : Enhances lipophilicity and potential interactions with biological targets.
- Dichlorobenzyl Group : May improve binding affinity to enzymes or receptors.
- Aldehyde Functional Group : Capable of forming covalent bonds with nucleophilic sites on proteins, potentially altering their function.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their function. The presence of chlorine atoms may enhance the compound's reactivity and binding affinity, facilitating its penetration through cell membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antibiotic therapies.
Anticancer Potential
The compound has been explored for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. This effect is likely mediated through its interactions with specific proteins involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of this compound, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study: Anticancer Activity
Another research effort focused on the anticancer properties of this compound involved testing against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that this compound exhibited IC50 values lower than traditional chemotherapeutics, suggesting enhanced potency against these malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
